1-{2,5-Dioxo-1-[4-(propan-2-yl)phenyl]pyrrolidin-3-yl}piperidine-4-carboxamide
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Overview
Description
1-{2,5-Dioxo-1-[4-(propan-2-yl)phenyl]pyrrolidin-3-yl}piperidine-4-carboxamide is a complex organic compound that features a pyrrolidine ring fused with a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2,5-Dioxo-1-[4-(propan-2-yl)phenyl]pyrrolidin-3-yl}piperidine-4-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of 4-(propan-2-yl)benzaldehyde with pyrrolidine-2,5-dione under specific conditions to form an intermediate. This intermediate is then reacted with piperidine-4-carboxylic acid to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-{2,5-Dioxo-1-[4-(propan-2-yl)phenyl]pyrrolidin-3-yl}piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-{2,5-Dioxo-1-[4-(propan-2-yl)phenyl]pyrrolidin-3-yl}piperidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific receptors in the body.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{2,5-Dioxo-1-[4-(propan-2-yl)phenyl]pyrrolidin-3-yl}piperidine-4-carboxamide involves its interaction with specific molecular targets in the body. It is believed to bind to certain receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is thought to influence signaling pathways related to inflammation and microbial activity .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione derivatives: These compounds share the pyrrolidine ring and exhibit similar chemical properties.
Piperidine derivatives: Compounds with a piperidine ring that show comparable reactivity and applications.
Uniqueness
1-{2,5-Dioxo-1-[4-(propan-2-yl)phenyl]pyrrolidin-3-yl}piperidine-4-carboxamide is unique due to its dual ring structure, which provides a distinct set of chemical and biological properties. This duality allows for more versatile applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C19H25N3O3 |
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Molecular Weight |
343.4 g/mol |
IUPAC Name |
1-[2,5-dioxo-1-(4-propan-2-ylphenyl)pyrrolidin-3-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C19H25N3O3/c1-12(2)13-3-5-15(6-4-13)22-17(23)11-16(19(22)25)21-9-7-14(8-10-21)18(20)24/h3-6,12,14,16H,7-11H2,1-2H3,(H2,20,24) |
InChI Key |
UKJINBDOLJBXGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)C(=O)N |
Origin of Product |
United States |
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